molecular formula C8H8ClNO B14843320 2-(Chloromethyl)-6-methylisonicotinaldehyde

2-(Chloromethyl)-6-methylisonicotinaldehyde

Cat. No.: B14843320
M. Wt: 169.61 g/mol
InChI Key: HBDMUTJVINCQDD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylisonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It is characterized by the presence of a chloromethyl group and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methylisonicotinaldehyde typically involves the chloromethylation of 6-methylisonicotinaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Formation of 2-(Chloromethyl)-6-methylisonicotinic acid.

    Reduction: Formation of 2-(Chloromethyl)-6-methylisonicotinalcohol.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylisonicotinaldehyde and its derivatives involves interactions with various molecular targets. For instance, the compound can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site. Additionally, its derivatives may interact with cellular receptors or DNA, leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Comparison

2-(Chloromethyl)-6-methylisonicotinaldehyde is unique due to the presence of both a chloromethyl and a methyl group on the pyridine ring. This structural feature allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-(chloromethyl)-6-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C8H8ClNO/c1-6-2-7(5-11)3-8(4-9)10-6/h2-3,5H,4H2,1H3

InChI Key

HBDMUTJVINCQDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CCl)C=O

Origin of Product

United States

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